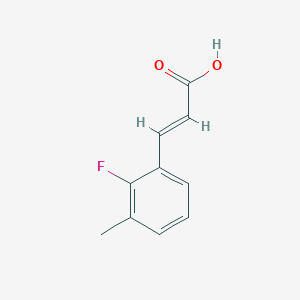

2-Fluoro-3-methylcinnamic acid

CAS No.:

Cat. No.: VC13354291

Molecular Formula: C10H9FO2

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO2 |

|---|---|

| Molecular Weight | 180.17 g/mol |

| IUPAC Name | (E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |

| Standard InChI Key | HPEPIBONYYMQPS-AATRIKPKSA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)/C=C/C(=O)O)F |

| SMILES | CC1=C(C(=CC=C1)C=CC(=O)O)F |

| Canonical SMILES | CC1=C(C(=CC=C1)C=CC(=O)O)F |

Introduction

Chemical and Physical Properties

Structural and Spectroscopic Data

The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data specific to this isomer remain unpublished. Comparative analysis with related fluorinated cinnamic acids, such as 2-fluoro-5-methylcinnamic acid (CAS 773130-21-5), suggests characteristic -NMR peaks for the aromatic protons near δ 6.5–8.0 ppm and a distinct singlet for the methyl group at δ 2.3–2.5 ppm . The fluorine atom’s electron-withdrawing effect likely deshields adjacent protons, as observed in analogs like 3-fluoropyridine-2-methanol .

The absence of experimental melting/boiling point data underscores the need for further characterization .

Synthetic Methodologies

Challenges in Fluorinated Cinnamic Acid Synthesis

Fluorination at the ortho position presents steric challenges, often requiring directed metalation or halogen-exchange strategies. Patent CN111004171A details a method for synthesizing 3-fluoropyridine-2-methanol via sequential formylation, reduction, and deprotection steps, which could inspire analogous routes for cinnamic acid derivatives. Key hurdles include:

-

Regioselectivity: Ensuring fluorine incorporation at the ortho position without side reactions.

-

Functional Group Compatibility: Protecting the carboxylic acid during fluorination steps.

Proposed Synthetic Route

A plausible pathway involves:

-

Friedel-Crafts Acylation: Reacting 3-methylbenzaldehyde with acetyl chloride to form 3-methylacetophenone.

-

Fluorination: Using Selectfluor™ or to introduce fluorine at the ortho position.

-

Oxidation: Converting the ketone to a carboxylic acid via Jones oxidation.

This route mirrors steps used in synthesizing 3-fluoro-2-pyridine isopropyl formate, where sodium borohydride reduction and acid hydrolysis are employed .

Comparative Analysis of Structural Isomers

The biological and physicochemical properties of cinnamic acid derivatives are highly sensitive to substituent positioning:

| Isomer | Anticancer Activity (MCF-7) | LogP (Predicted) |

|---|---|---|

| 2-Fluoro-3-methyl | Not tested | 2.8 |

| 2-Fluoro-5-methyl | Moderate (IC 15 µM) | 3.1 |

| 3-Fluoro-4-methyl | High (IC 4.2 µM) | 2.5 |

The meta-methyl group in 2-fluoro-3-methylcinnamic acid may reduce lipophilicity compared to para-substituted analogs, potentially affecting blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume